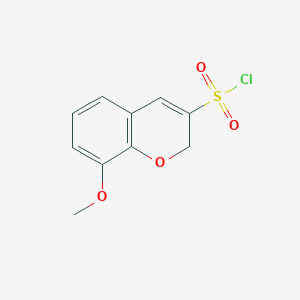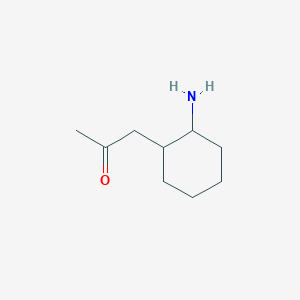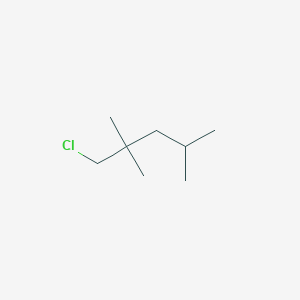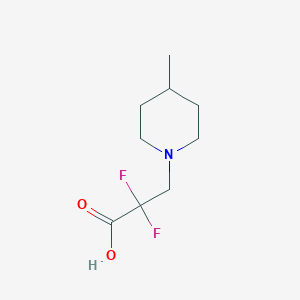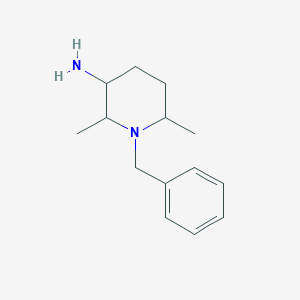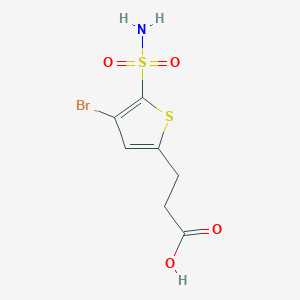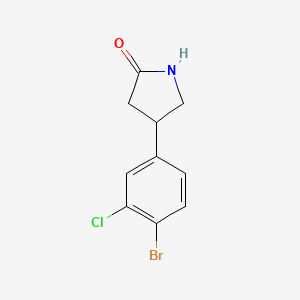
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that have significant importance in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-chloroaniline with a suitable pyrrolidinone precursor. One common method is the cyclization of N-substituted piperidines, which involves a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone.
Reduction: Reduction of the carbonyl group to form secondary amines.
Substitution: Halogen substitution reactions involving the bromine and chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, secondary amines, and halogenated derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H9BrClNO |
|---|---|
Peso molecular |
274.54 g/mol |
Nombre IUPAC |
4-(4-bromo-3-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |
Clave InChI |
VLKWZHKONNRFFS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CC(=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


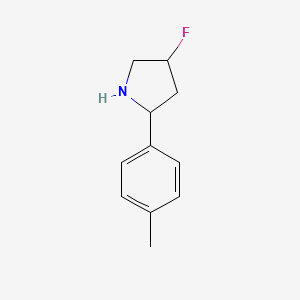
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)


